Fmoc-Ser(tBu)-ODhbt
Overview
Description
“Fmoc-Ser(tBu)-OH” is a standard serine derivative utilized in solid phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .
Synthesis Analysis
“Fmoc-Ser(tBu)-OH” is used in the peptide synthesis . Some of the reported examples are: Total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation . It is also used in the preparation of MUC1, a T-cell helper peptide, using iterative pentafluorophenyl ester-mediated fragment condensations .Molecular Structure Analysis
The empirical formula of “Fmoc-Ser(tBu)-OH” is C22H25NO5 . Its molecular weight is 383.44 .Chemical Reactions Analysis
“Fmoc-Ser(tBu)-OH” is used in Fmoc solid-phase peptide synthesis . It is also used in the synthesis of bio-inspired peptide crypto-thioesters .Physical And Chemical Properties Analysis
“Fmoc-Ser(tBu)-OH” appears as a white to off-white powder . It is soluble in DMF .Scientific Research Applications
“Fmoc-Ser(tBu)-ODhbt” is a derivative of the amino acid serine that is used in peptide synthesis . The “Fmoc” part of the molecule is a protecting group used in solid-phase peptide synthesis, and “tBu” or “tert-butyl” is another protecting group that prevents unwanted side reactions .
- Scientific Field : Biochemistry, specifically peptide synthesis .
- Summary of the Application : Fmoc-Ser(tBu)-ODhbt is used in the synthesis of peptides, which are short chains of amino acids. Peptides have a wide range of applications in biological research, including as potential drugs .
- Methods of Application : The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings. This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
- Results or Outcomes : The use of Fmoc-Ser(tBu)-ODhbt in peptide synthesis has enabled the production of a wide range of peptides for biological research. The exact results or outcomes would depend on the specific peptides being synthesized and their subsequent applications .
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Green Chemistry : Fmoc-Ser(tBu)-ODhbt is used in the greening of Fmoc/tBu solid-phase peptide synthesis . This involves the use of greener solvents in solid-phase peptide synthesis (SPPS), which can reduce the impact on the environment and human health .
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Antibiotic Synthesis : Fmoc-Ser(tBu)-ODhbt is used in the total synthesis of antibiotics, such as daptomycin . Daptomycin is a lipopeptide antibiotic used in the treatment of systemic and life-threatening infections caused by Gram-positive bacteria .
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Peptide Sequences : Fmoc-Ser(tBu)-ODhbt is the standard reagent for coupling serine into peptide sequences . This is crucial in the synthesis of various peptides for biological research .
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Pseudoproline Dipeptide Synthesis : Fmoc-Ser(tBu)-ODhbt is used in the synthesis of pseudoproline dipeptides . These dipeptides are effective tools for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptides containing the Ser-Ser dipeptide motif .
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Protein Engineering : Fmoc-Ser(tBu)-ODhbt can be used in protein engineering for the synthesis of modified proteins . This can include the incorporation of non-natural amino acids or the introduction of post-translational modifications .
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Drug Discovery : Fmoc-Ser(tBu)-ODhbt is used in drug discovery, where peptide-based drugs are synthesized for therapeutic applications . This includes the synthesis of peptide-based vaccines, cancer therapeutics, and antimicrobial peptides .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZXTUHFIKZNNH-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser(tBu)-ODhbt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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